Methyl 2-(cyanomethoxy)benzoate CAS number 1641-00-5
Methyl 2-(cyanomethoxy)benzoate CAS number 1641-00-5
An In-depth Technical Guide to Methyl 2-(cyanomethoxy)benzoate
This guide provides a comprehensive technical overview of Methyl 2-(cyanomethoxy)benzoate (CAS No. 1641-00-5), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and potential applications, grounding all information in established scientific principles.
Introduction and Molecular Profile
Methyl 2-(cyanomethoxy)benzoate is an organic compound featuring a benzoate core structure modified with a cyanomethoxy group at the ortho position.[1] This unique combination of an ester, an ether, and a nitrile functional group on an aromatic ring makes it a valuable building block in synthetic chemistry.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Typically appearing as a colorless to pale yellow liquid or solid, its physical state is dependent on purity.[1]
The presence of multiple reactive sites—the ester, the nitrile, and the aromatic ring—offers significant synthetic flexibility, allowing for a wide range of chemical transformations. Its moderate polarity influences its solubility and handling characteristics in various organic solvents.[1]
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for Methyl 2-(cyanomethoxy)benzoate are summarized below.
| Property | Value | Source |
| CAS Number | 1641-00-5 | [2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][2][4] |
| IUPAC Name | methyl 2-(cyanomethoxy)benzoate | [2] |
| Synonyms | (2-carbomethoxyphenoxy)acetonitrile, 2-Carbomethoxyphenoxyacetonitril | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Density | 1.185 g/cm³ | [2] |
| InChI | InChI=1/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | [1] |
| SMILES | COC(=O)c1ccccc1OCC#N | [1] |
Synthesis Protocol: A Mechanistic Approach
While specific industrial synthesis routes are often proprietary, a robust and logical laboratory-scale synthesis can be designed based on fundamental organic chemistry principles. The most direct pathway to Methyl 2-(cyanomethoxy)benzoate is via a Williamson ether synthesis, a reliable method for forming ether linkages.
Causality of Experimental Choices:
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Reactants: The synthesis starts with Methyl salicylate (methyl 2-hydroxybenzoate) and 2-chloroacetonitrile. Methyl salicylate provides the core benzoate structure with a nucleophilic hydroxyl group. 2-chloroacetonitrile serves as the electrophile, providing the cyanomethyl moiety.
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Base: Potassium carbonate (K₂CO₃) is chosen as a mild, cost-effective base. Its role is to deprotonate the phenolic hydroxyl group of methyl salicylate, forming a more potent nucleophile (a phenoxide). This step is critical for the subsequent nucleophilic attack.
-
Solvent: Acetone is an excellent polar aprotic solvent for this type of Sₙ2 reaction. It readily dissolves the reactants and facilitates the reaction without interfering by protonating the nucleophile.
-
Work-up: The aqueous work-up is designed to remove the inorganic base and salts. Extraction with a water-immiscible organic solvent like ethyl acetate isolates the desired product from the aqueous phase. The final purification via column chromatography ensures high purity by separating the product from any unreacted starting materials or minor byproducts.
Experimental Protocol: Williamson Ether Synthesis
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 volumes).
-
Addition of Electrophile: While stirring the suspension, add 2-chloroacetonitrile (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl salicylate starting material is consumed.
-
Quenching and Extraction: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the residue in ethyl acetate (15 volumes) and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure Methyl 2-(cyanomethoxy)benzoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-(cyanomethoxy)benzoate.
Spectroscopic Characterization Profile
Structural elucidation is a critical step for validating the successful synthesis of a target compound. The following table outlines the expected spectroscopic data for Methyl 2-(cyanomethoxy)benzoate based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | ~7.8-8.0 ppm (dd, 1H): Aromatic proton ortho to the ester.~7.5-7.7 ppm (m, 1H): Aromatic proton para to the ester.~7.0-7.2 ppm (m, 2H): Remaining two aromatic protons.~4.9 ppm (s, 2H): Methylene protons of the cyanomethoxy group (-O-CH₂-CN).~3.9 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃). |
| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester.~157 ppm: Aromatic carbon attached to the ether oxygen.~115-135 ppm: Remaining aromatic carbons.~116 ppm: Nitrile carbon (-C≡N).~55 ppm: Methylene carbon of the cyanomethoxy group (-O-CH₂-CN).~52 ppm: Methyl carbon of the ester group (-COOCH₃). |
| FT-IR (cm⁻¹) | ~2255 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch.~1730 cm⁻¹: Strong intensity peak for the C=O stretch of the ester.~1600, 1490 cm⁻¹: Peaks for aromatic C=C stretching.~1250 cm⁻¹: Strong peak for the asymmetric C-O-C stretch of the ether.~1100 cm⁻¹: Peak for the C-O stretch of the ester. |
| Mass Spec (EI) | m/z 191: Molecular ion peak [M]⁺.m/z 160: Fragment corresponding to the loss of the methoxy group [-OCH₃].m/z 132: Fragment corresponding to the loss of the carbomethoxy group [-COOCH₃]. |
Analytical Workflow for Quality Control
Ensuring the purity and identity of a synthesized compound is paramount, especially in a drug development context. A standard analytical workflow combines chromatographic separation with spectroscopic identification.
Workflow Protocol
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to track the consumption of starting materials and the formation of the product.
-
Purity Assessment: After purification, assess the final compound's purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. A single, sharp peak indicates high purity.
-
Structural Confirmation:
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Reactivity and Applications in Drug Discovery
Methyl 2-(cyanomethoxy)benzoate is a valuable scaffold due to the orthogonal reactivity of its functional groups.[1] This allows for selective chemical modifications, making it a powerful tool for building molecular diversity in drug discovery libraries.
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other esters. It can also be reduced to a primary alcohol.
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Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine can then undergo a host of further reactions.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing incoming electrophiles.
The introduction of methyl groups and related functionalities into lead compounds is a key strategy in drug design.[7] These modifications can modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[7] Benzoate derivatives, in particular, have been explored as modulators of critical biological pathways, including DNA methylation and cancer metabolism.[8][9] The structure of Methyl 2-(cyanomethoxy)benzoate provides a framework that can be elaborated upon to generate novel candidates for such therapeutic targets.
Safety and Handling
As with any chemical reagent, proper handling of Methyl 2-(cyanomethoxy)benzoate is essential. The compound is an ester and a nitrile, and may exhibit reactivity typical of these classes.[1]
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General Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Hazards: Avoid inhalation, ingestion, and contact with skin and eyes. While specific toxicity data is limited, related compounds can be toxic if swallowed, inhaled, or in contact with skin.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
-
Stability: The compound is generally stable under normal storage conditions.[10]
Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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[Application of methyl in drug design]. PubMed, National Library of Medicine. [Link]
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Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed, National Library of Medicine. [Link]
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed, National Library of Medicine. [Link]
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